BIS THF HNS Derivative 3 BIS THF HNS Derivative 3
Brand Name: Vulcanchem
CAS No.: 799241-86-4
VCID: VC0192926
InChI:
SMILES:
Molecular Formula: C11H13NO7
Molecular Weight: 271.22

BIS THF HNS Derivative 3

CAS No.: 799241-86-4

Cat. No.: VC0192926

Molecular Formula: C11H13NO7

Molecular Weight: 271.22

Purity: > 95%

* For research use only. Not for human or veterinary use.

BIS THF HNS Derivative 3 - 799241-86-4

Specification

CAS No. 799241-86-4
Molecular Formula C11H13NO7
Molecular Weight 271.22

Introduction

Chemical Structure and Basic Properties

BIS THF HNS Derivative 3 is identified by the CAS registry number 799241-86-4. It has a molecular formula of C11H13NO7 and a molecular weight of 271.22 g/mol . The compound is formally known as 2,5-dioxopyrrolidin-1-yl ((3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-yl) carbonate and is also referred to as Darunavir R,R,S-Isomer or Darunavir impurity 9 . The core structure contains a bis-tetrahydrofuran (bis-THF) moiety, which is crucial for its biological activity.

Physical and Chemical Properties

The physical properties of BIS THF HNS Derivative 3 are important for understanding its behavior in various chemical environments and biological systems. Based on predictive models, it has the following characteristics:

PropertyValueMethod
Boiling Point391.8±52.0 °CPredicted
Density1.51±0.1 g/cm³Predicted
Molecular Weight271.22 g/molCalculated
Molecular FormulaC11H13NO7-

The compound contains a hexahydrofuro[2,3-b]furan structure with specific stereochemistry (3R,3aR,6aS), which is critical for its function . This stereochemical configuration contributes significantly to its biological activity, particularly in the context of HIV protease inhibition.

Relationship to HIV Protease Inhibitors

BIS THF HNS Derivative 3 is structurally related to darunavir, a potent HIV protease inhibitor used in the treatment of HIV infection. Understanding this relationship provides insight into the potential applications and importance of this compound.

Role of the Bis-THF Moiety

The bis-THF ligand has been documented as a privileged ligand for the S2-subsite of HIV protease . This structural feature is responsible for the superior drug-resistance properties observed in darunavir. The incorporation of bis-THF ligands into transition-state isosteres has been shown to result in significant potency enhancement in HIV protease inhibitors .

X-ray crystallographic studies of darunavir bound to HIV-1 protease have revealed extensive hydrogen bonding with the protease backbone throughout the enzyme active site . The bis-THF ligand makes critical hydrogen bonds with the protein backbone, particularly with Asp-29 and Asp-30 NH groups, which contributes significantly to the binding affinity and efficacy of these inhibitors .

Enzymatic and Antiviral Properties

While specific data for BIS THF HNS Derivative 3 itself is limited, related compounds containing the bis-THF moiety have shown impressive enzymatic and antiviral properties. For instance, incorporation of a stereochemically defined bis-THF as the P2-ligand in related inhibitors has resulted in over 40-fold potency enhancement compared to compounds with simpler tetrahydrofuran rings .

Some inhibitors containing the bis-THF moiety have demonstrated enzyme inhibitory potency in the picomolar range (Ki values as low as 5.2 pM) and excellent antiviral activity . These compounds have also shown promising activity against multidrug-resistant HIV-1 variants, further highlighting the importance of the bis-THF structural element.

Applications and Research Findings

BIS THF HNS Derivative 3 has potential applications primarily in the pharmaceutical industry, particularly in the development and quality control of HIV protease inhibitors like darunavir.

Pharmaceutical Applications

Comparative Analysis with Related Compounds

BIS THF HNS Derivative 3 is part of a family of related compounds that include darunavir and various derivatives and analogs. Comparing these compounds provides insight into structure-activity relationships and the importance of specific structural features.

Relationship to Darunavir and Other Derivatives

Several related compounds are mentioned in the literature, including:

  • BIS THF HNS Derivative 1

  • BIS THF Nitro Derivative 1

  • BIS THF Nitro Derivative 2

  • 3'-Hydroxy Darunavir

  • Hydroxy Darunavir

  • Darunavir ethanolate

  • 1-epi-Darunavir

Each of these compounds represents variations in structure that can impact biological activity, stability, or other pharmaceutical properties. The specific stereochemistry of BIS THF HNS Derivative 3 (3R,3aR,6aS) distinguishes it from related compounds and may confer unique properties or activities.

Structure-Activity Relationships

Research on related compounds has shown that the bis-THF moiety significantly enhances binding to HIV protease compared to simpler cyclic ethers . For example, inhibitors with a bis-THF P2 ligand have demonstrated over 40-fold improved potency compared to those with a single tetrahydrofuran ring .

BIS THF HNS Derivative 3 represents an important compound in the field of HIV protease inhibitor research and development. Its distinctive structure, featuring a bis-THF moiety with specific stereochemistry (3R,3aR,6aS), contributes to its relevance in pharmaceutical applications, particularly as a reference standard or related compound to darunavir.

The analysis of this compound and related structures has contributed significantly to our understanding of the structural features that enhance binding to HIV protease, particularly the role of the bis-THF moiety in forming critical hydrogen bonds with the enzyme backbone. This knowledge continues to inform the development of new and improved HIV protease inhibitors with enhanced potency and better resistance profiles.

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